molecular formula C10H15NO2S B102875 N-tert-butylbenzenesulfonamide CAS No. 2512-24-5

N-tert-butylbenzenesulfonamide

Cat. No. B102875
CAS RN: 2512-24-5
M. Wt: 213.3 g/mol
InChI Key: FFUBXANSXRGVKW-UHFFFAOYSA-N
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Description

N-tert-butylbenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom of the sulfonamide moiety can influence the physical and chemical properties of the compound, as well as its reactivity in chemical reactions.

Synthesis Analysis

The synthesis of N-tert-butylbenzenesulfonamide derivatives can be achieved through various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used as intermediates for the asymmetric synthesis of amines . Another approach involves the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are precursors to nitrogenous heterocycles .

Molecular Structure Analysis

The molecular structure of N-tert-butylbenzenesulfonamide and its derivatives can be analyzed using various spectroscopic techniques and theoretical calculations. Quantum chemical calculations have been applied to similar compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation . Additionally, density functional theory (DFT) has been used to calculate vibrational frequencies, geometric parameters, and other molecular properties of related sulfonamide compounds .

Chemical Reactions Analysis

N-tert-butylbenzenesulfonamide can act as a catalyst in the oxidation of alcohols to their corresponding carbonyl compounds using N-chlorosuccinimide . This catalytic oxidation is mild and preserves sensitive functional groups in the alcohols. The mechanism involves the chlorination of the sulfenamide, which then oxidizes the alcohols in the presence of potassium carbonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butylbenzenesulfonamide derivatives can be characterized by their spectroscopic data and theoretical calculations. For example, the N-phenylbenzenesulfonamide (NPBS) compound has been studied for its vibrational spectra, UV-Vis absorption, and NMR spectroscopy. Theoretical calculations have provided insights into the molecule's stability, hyper conjugative interactions, and charge delocalization . The luminescent properties of metal complexes with related sulfonamide ligands have also been investigated, demonstrating potential applications in electroluminescent devices .

Scientific Research Applications

Catalyst in Oxidation Reactions

N-tert-butylbenzenesulfonamide derivatives, such as 4-tert-butylbenzenesulfonamide, have been used as substituents in iron phthalocyanine compounds. These compounds are crucial in designing potential oxidation catalysts due to their remarkable stability under oxidative conditions. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, the main product is allylic ketone, 2-cyclohexen-1-one. Similarly, styrene oxidation primarily leads to the formation of benzaldehyde (Umit Işci et al., 2014).

Synthesis of Disubstituted and Spiro Five-Membered Benzosultams

N-tert-butylbenzenesulfonamide is involved in the synthesis of carbinol sulfonamides, which undergo cyclization to form disubstituted and spiro five-membered benzosultams. This process is mediated by TMSCl–NaI–MeCN reagent, resulting in high yields of these compounds (Zhaopeng Liu et al., 2002).

Catalytic Oxidation of Alcohols

N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding aldehydes and ketones is another application. This process efficiently uses N-chlorosuccinimide (NCS) at controlled temperatures ranging from 0°C to room temperature, without damaging functional groups in alcohols. The method is particularly effective for alcohols that form labile aldehydes due to its mild reaction conditions (J. Matsuo et al., 2003).

Quantum-Chemical Calculations and Antioxidant Activity

In theoretical studies, N-tert-butylbenzenesulfonamide derivatives, like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, have been used to define their optimized state, predict free energy, and distinguish molecular orbitals participating in spectrum formation. These compounds exhibit potential antioxidant activity (Sun Peiming et al., 2022).

Synthesis of Chiral Fluorinating Agents

N-tert-butylbenzenesulfonamide is also used in the synthesis of novel chiral fluorinating agents. This involves treatment with BuLi, followed by a sequence of reactions leading to the formation of N-sulfonylimine and subsequent fluorination to produce chiral N-F agents (Huiliang Sun et al., 2008).

Safety And Hazards

“N-tert-butylbenzenesulfonamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUBXANSXRGVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310693
Record name N-tert-butylbenzenesulfonamide
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Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butylbenzenesulfonamide

CAS RN

2512-24-5
Record name N-(1,1-Dimethylethyl)benzenesulfonamide
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Record name NSC 230371
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Record name 2512-24-5
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Record name N-tert-butylbenzenesulfonamide
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Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of tert-butylamine (42.9 mL, 410.6 mmol) in THF (840 mL) was added dropwise benzenesulfonyl chloride (26.2 mL, 205 mmol) and the reaction mixture was stirred at room temperature under an argon atmosphere for 6 h. The mixture was then filtered and the collected solid washed with THF. The filtrate was concentrated, redissolved in CH2Cl2 and washed with 0.1N HCl and H2O. The organic solution was dried and concentrated to afford the desired product (41.8 g, 95%).
Quantity
42.9 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of benzenesulfonyl chloride (722 μL, 0.00566 mol), potassium carbonate (0.939 g, 0.00679 mol) in acetonitrile (15 mL, 0.29 mol) was added tert-butylamine (0.652 mL, 0.00623 mol). The resulting mixture was stirred at r.t. for 30 minutes, followed by filtration and concentration. The resulting residue was diluted with ethyl acetate, and the resulting solution was washed with water then with brine, then dried with MgSO4 followed by concentration. The crude material was purified by flash chromatography on silica gel with 40% AcOEt in hexanes to give the desired compound (1.21 g, 85% yield). MS (ESI): 236.0 (M+Na+).
Quantity
722 μL
Type
reactant
Reaction Step One
Quantity
0.939 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.652 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

9.6 ml (75 mmol) of benzenesulphonic acid chloride are placed in 100 ml pyridine and 7.9 ml (75 mmol) of tert.butylamine are added dropwise at 5° C., whereupon the temperature increases to 35° C. After the addition has ended the mixture is stirred for another hour at 35° C. Then it is poured onto ice water and the crystalline precipitate is suction filtered.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-Methylpropan-2-amine (5.8 g, 80 mmol) and K2CO3 (11 g, 80 mmol) were dissolved in a mixed solvents of THF and H2O (V:V=1:5, 30 ml). Benzenesulfonyl chloride (7.06 g, 40.0 mmol) was added drop wise at 0° C. to the above solution. After being stirred overnight, the resulting mixture was extracted with ethyl acetate (3×100 mL), washed with 1 N HCl (50 mL), sat. NaHCO3 (50 mL), sat. NaCl (50 mL), and dried over Na2SO4. After concentration, the residue was purified by silica gel chromatography eluting with a 0-10% gradient of EtOAc in petroleum ether to afford N-tert-butylbenzenesulfonamide (6.0 g, 90% yield) as white solid. 1H NMR (500 MHz, CDCl3): δ 7.93-7.91 (m, 2H), 7.54-7.47 (m, 3H), 5.06 (br, 1H), 1.22 (s, 9H)
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
MJ Kim, YB Lee, DW Kim, SS Lim, JH Lee… - … Section C: Crystal …, 1994 - scripts.iucr.org
The structure of the title compound, C15Hz2FNO4S [2-(N-tert-butylsulfamoyl)-a-(1-fl uo roet h yl) benzyl acetate], has been determined from a single-crystal X-ray diffraction study. The …
Number of citations: 2 scripts.iucr.org
J Boggavarapu, M Nannapaneni - International Journal of …, 2018 - researchgate.net
… A solution of 2 in 1,4-dioxane and water was added to Ammonium chloride and Zinc lot wise to furnish 3amino- N- tert- butylbenzenesulfonamide 3. A mixture of 3 and 2, 4-dichloro-5-…
Number of citations: 3 www.researchgate.net
SB Patwari, MS Murali, VB Jadhavb - 2018 - academia.edu
… Ammonium chloride and zinc was added lot wise to a solution of 2 dissolved in 1,4-dioxane and water to afford 3-amino-Ntert-butylbenzenesulfonamide 3. A mixture of 3 and 2,4…
Number of citations: 0 www.academia.edu
SB Patwari, MS Murali… - Journal of Heterocyclic …, 2018 - Wiley Online Library
… Ammonium chloride and zinc was added lot wise to a solution of 2 dissolved in 1,4-dioxane and water to afford 3-amino-N-tert-butylbenzenesulfonamide 3. A mixture of 3 and 2,4-…
Number of citations: 4 onlinelibrary.wiley.com
이승한 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… Thcse reactions are abetted by the use of the low temperature soluble, mild fluorinating agent N-fluoro-N-tert-butylbenzenesulfonamide; 'simpler fluorinating reagents such as F, XeF, or …
Number of citations: 8 koreascience.kr
Z Liu, T Toyoshi, Y Takeuchi - Synthetic communications, 2004 - Taylor & Francis
… Citation32 When N‐tert‐butylbenzenesulfonamide (1) was treated with an excess of BuLi (2.5 eq) in THF solution at 0C, ortho‐lithiation of 1 occurred smoothly to yield an anion, which …
Number of citations: 4 www.tandfonline.com
BS Kislin - 1988 - elibrary.ru
… Silver(I) oxide and ethyl iodide in nonpolar solvents, such as chloroform or benzene, at 55$\sp\circ$C effected a 30% conversion of N-tert-butylbenzenesulfonamide (29b) to ethyl N-tert-…
Number of citations: 0 elibrary.ru
Z Liu, N Shibata, Y Takeuchi - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
o-Lithiation of N-tert-butylbenzenesulfonamide followed by reaction with ketones gave carbinol sulfonamides, which underwent TMSCl–NaI–MeCN reagent mediated cyclization to …
Number of citations: 21 pubs.rsc.org
SH Lee - 1987 - search.proquest.com
… These can be done by imploying Seebach's method for the formation of alkenyllithium and by trapping this with N-fluoro-N-tert-butylbenzenesulfonamide at low temperature. Seebach …
Number of citations: 0 search.proquest.com
P Dauban, RH Dodd - Organic Letters, 2000 - ACS Publications
… The ortho-substituted benzenesulfonamides 11−13 were synthesized in a two-step procedure involving an ortho-metalation of N-tert-butylbenzenesulfonamide 10 18 followed by acidic …
Number of citations: 184 pubs.acs.org

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